![molecular formula C6H5ClN2O2S2 B2592974 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride CAS No. 1909312-91-9](/img/structure/B2592974.png)
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H5ClN2O2S2 . It is a derivative of 2-aminothiazole, a heterocyclic amine featuring a thiazole core .
Molecular Structure Analysis
The molecular structure of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride consists of a thiazole ring fused with a thiophene ring, with an amino group and a carboxylic acid group attached .Scientific Research Applications
Pharmaceutical Testing
This compound is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Anticancer Drug Discovery
2-Aminothieno[2,3-d][1,3]thiazole derivatives have shown potential in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Development of Anticancer Drugs
This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been used in the development of new series of 4,5-dihydrobenzo[1,2-d:3,4-d]bisthiazole and 4,5-dihydrothiazolo[4,5-h]quinazoline tricyclic derivatives .
Antiviral Activity
2-Aminothieno[2,3-d][1,3]thiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity .
Antimicrobial Activity
These derivatives also exhibit antimicrobial activity .
Anticonvulsant Activity
They have shown anticonvulsant activity .
Antidiabetic Activity
2-Aminothieno[2,3-d][1,3]thiazole derivatives have demonstrated antidiabetic activity .
Anti-inflammatory Activity
These derivatives have anti-inflammatory activities .
Each of these fields represents a unique application of “2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride” in scientific research. The compound’s versatility and broad pharmacological spectrum make it a promising scaffold in medicinal chemistry and drug discovery research .
properties
IUPAC Name |
2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S2.ClH/c7-6-8-4-2(12-6)1-3(11-4)5(9)10;/h1H,(H2,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVYTLDKZHFXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=N2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.